3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an iodine atom at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the iodination of a pyrazolo[1,5-a]pyridine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Require palladium catalysts and ligands, along with appropriate bases and solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or other substituted derivatives.
Oxidation and Reduction Products: Include alcohols, aldehydes, or ketones.
Coupling Products: More complex heterocyclic compounds or biaryl structures.
Scientific Research Applications
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Material Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.
Chemical Biology: Used as a probe or ligand in various biochemical assays to investigate molecular interactions.
Mechanism of Action
The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3-position and the carboxylic acid group at the 2-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBYXYXDLPTIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)I)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-38-6 |
Source
|
Record name | 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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